molecular formula C8H11ClS B8670770 3-(4-Chlorobutyl)thiophene

3-(4-Chlorobutyl)thiophene

Cat. No.: B8670770
M. Wt: 174.69 g/mol
InChI Key: RFUJGMHWESPAQP-UHFFFAOYSA-N
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Description

3-(4-Chlorobutyl)thiophene is a halogenated thiophene derivative characterized by a thiophene ring substituted with a 4-chlorobutyl chain. This compound is of interest in materials science, particularly as a monomer for synthesizing conductive polymers. The terminal chlorine atom on the butyl chain enhances reactivity, facilitating polymerization or further functionalization.

Properties

Molecular Formula

C8H11ClS

Molecular Weight

174.69 g/mol

IUPAC Name

3-(4-chlorobutyl)thiophene

InChI

InChI=1S/C8H11ClS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3,5H2

InChI Key

RFUJGMHWESPAQP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Chain Length: 3-(6-Chlorohexyl)thiophene

  • Structural Difference : The hexyl chain in 3-(6-chlorohexyl)thiophene is two carbons longer than the butyl chain in 3-(4-chlorobutyl)thiophene.
  • Impact on Polymer Properties :
    • Molar Mass : Polymers derived from 3-(6-chlorohexyl)thiophene exhibit lower molar masses compared to shorter-chain analogs, likely due to steric hindrance during polymerization .
    • Regioregularity : NMR analysis revealed higher regioregularity in poly[3-(6-chlorohexyl)thiophene] compared to brominated analogs, indicating chain length influences backbone alignment .

Substituent Branching: 2-(4-Chloro-3-methylbutyl)thiophene

  • Structural Difference : The 4-chloro-3-methylbutyl chain introduces branching at the third carbon of the alkyl chain.
  • Physicochemical Properties :
    • Molecular Weight : C9H13ClS (MW 188.72) vs. the linear this compound (hypothetical MW ~174.69 for C8H11ClS). Branching increases molecular weight and may reduce crystallinity .
    • Reactivity : The methyl group could sterically hinder substitution reactions compared to linear analogs.

Halogen Type: 3-(4-Bromo-3-methylbutyl)thiophene

  • Structural Difference : Bromine replaces chlorine in this analog (C9H13BrS, MW 233.17).
  • Reactivity and Applications :
    • Bromine’s superior leaving-group ability makes this compound more reactive in nucleophilic substitutions, advantageous in pharmaceutical intermediates (e.g., ’s antibacterial derivatives) .
    • Higher molecular weight (vs. chlorine analogs) may alter solubility and thermal stability .

Functional Group Variation: Phenyl-Substituted Derivatives

  • Example : 3-(2-chloro-2-phenylethyl)thiophene ().
  • Biological Activity: Chlorophenyl derivatives in showed antibacterial properties, suggesting functionalization with aromatic groups expands biomedical applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Halogen Key Feature Notable Property
This compound C8H11ClS ~174.69 Cl Linear alkyl chain High regioregularity potential
3-(6-Chlorohexyl)thiophene C10H15ClS ~202.79 Cl Longer chain Lower polymer molar mass
2-(4-Chloro-3-methylbutyl)thiophene C9H13ClS 188.72 Cl Branched chain Steric hindrance in reactions
3-(4-Bromo-3-methylbutyl)thiophene C9H13BrS 233.17 Br Brominated branch Enhanced leaving-group ability
3-(2-Chloro-2-phenylethyl)thiophene C12H11ClS 222.78 Cl Phenyl substitution Antibacterial activity

Research Findings and Implications

  • Polymer Science : Chlorinated alkylthiophenes yield regioregular polymers critical for organic electronics, but chain length and halogen type significantly affect molar mass and backbone alignment .
  • Biological Applications : Structural modifications (e.g., phenyl groups) correlate with enhanced bioactivity, as seen in ’s antibacterial derivatives .
  • Natural Product Chemistry : Chlorinated thiophenes in plants () demonstrate structural diversity, though synthetic routes offer more reproducibility for industrial use .

Preparation Methods

Direct Alkylation of Thiophene

The Friedel-Crafts alkylation remains the most widely adopted method for introducing the 4-chlorobutyl group onto the thiophene ring. In this approach, thiophene reacts with 4-chlorobutanoyl chloride in the presence of Lewis acids such as tin tetrachloride (SnCl<sub>4</sub>) or aluminum chloride (AlCl<sub>3</sub>). The reaction typically proceeds in dichloromethane or chloroform at temperatures between −20°C and 5°C, achieving yields of 78–85%.

Mechanistic Insights :
SnCl<sub>4</sub> activates the acyl chloride via coordination, facilitating electrophilic attack at the thiophene’s 3-position. The intermediate acylium ion undergoes deprotonation to form the ketone, which is subsequently reduced to the alkyl chain using LiAlH<sub>4</sub> or catalytic hydrogenation.

Optimization Parameters :

  • Catalyst Loading : A 1:1.2 molar ratio of thiophene to SnCl<sub>4</sub> maximizes electrophilic substitution while minimizing side reactions.

  • Solvent Systems : Dichloromethane outperforms chlorinated solvents like 1,2-dichloroethane due to better solubility of intermediates.

Halogen Exchange Reactions

Bromine-to-Chlorine Substitution

This two-step method involves synthesizing 3-(4-bromobutyl)thiophene followed by nucleophilic substitution with chloride ions. The brominated precursor is prepared via radical bromination of 3-butylthiophene using N-bromosuccinimide (NBS) under UV light, yielding 89–93% purity. Subsequent treatment with sodium chloride in dimethylformamide (DMF) at 80°C replaces bromine with chlorine, achieving a 68–74% conversion rate.

Challenges :

  • Competing elimination reactions reduce yields at temperatures >90°C.

  • Steric hindrance from the butyl chain necessitates prolonged reaction times (12–18 hours).

Multi-Component Reactions (MCRs)

Gewald Synthesis Adaptations

The Gewald reaction enables simultaneous thiophene ring formation and side-chain functionalization. A mixture of ethyl cyanoacetate, elemental sulfur, and 4-chlorobutyraldehyde undergoes cyclization in ethanol under reflux, producing 3-(4-chlorobutyl)thiophene-2-carboxylate. Decarboxylation with NaOH in isopropanol yields the target compound with 65–70% overall efficiency.

Advantages :

  • Avoids pre-functionalized thiophene starting materials.

  • Scalable to kilogram quantities using flow chemistry.

Lithiation-Based Regioselective Approaches

Directed Ortho-Metalation

Lithiation at the thiophene’s 3-position is achieved using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). Quenching the lithiated intermediate with 1-bromo-4-chlorobutane introduces the chlorobutyl group with >90% regioselectivity.

Critical Conditions :

  • Temperature Control : Lithiation below −70°C prevents ring-opening side reactions.

  • Electrophile Reactivity : 1-Bromo-4-chlorobutane outperforms chloro analogs due to faster kinetics.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols emphasize solvent-free bromination using FeBr<sub>3</sub> catalysts in tubular reactors. Thiophene and 4-chlorobutyryl chloride are fed at 120°C, achieving 92% conversion with residence times <30 minutes.

Economic Considerations :

  • Catalyst Recycling : FeBr<sub>3</sub> is recovered via distillation, reducing costs by 40%.

  • Waste Minimization : Inline neutralization of HCl byproducts with NaOH minimizes environmental impact.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagents Temperature Yield (%) Scalability
Friedel-Crafts AlkylationSnCl<sub>4</sub>−20°C to 5°C78–85High
Halogen ExchangeNBS, NaCl80°C68–74Moderate
Gewald SynthesisEthanol, NaOHReflux65–70High
Directed LithiationLDA, 1-bromo-4-chlorobutane−78°C>90Low
Continuous FlowFeBr<sub>3</sub>120°C92Industrial

Q & A

Q. How can conflicting NMR data for regioisomeric byproducts be resolved?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to distinguish between α- and β-substituted thiophenes. Spiking experiments with authentic samples and high-resolution MS (ESI-TOF) confirm molecular formulas. Dynamic NMR at variable temperatures resolves conformational exchange .

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